2-Fluoro-4-sulfamoylbenzoic acid
Overview
Description
2-Fluoro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 . It is a white powder and its IUPAC name is 4-(aminosulfonyl)-2-fluorobenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-sulfamoylbenzoic acid is 1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Fluoro-4-sulfamoylbenzoic acid is a white powder . It has a molecular weight of 219.19 . The compound’s storage temperature is room temperature .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Fluoro-4-sulfamoylbenzoic acid has been used in the synthesis of novel uridyl sulfamoylbenzoate derivatives, which are being investigated as potential anticancer agents . These compounds target the M1 subunit of human ribonucleotide reductase (hRRM1), an enzyme that plays a key role in cancer cell proliferation .
- Methods of Application or Experimental Procedures : The synthesis involved a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine, producing uridyl sulfamoylbenzoates . Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR .
- Results or Outcomes : The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhanced binding, whereas the electron-donating methoxy group diminished binding . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0 log S .
Safety And Hazards
The safety information for 2-Fluoro-4-sulfamoylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
2-fluoro-4-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQDKXOHFOYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-sulfamoylbenzoic acid | |
CAS RN |
714968-42-0 | |
Record name | 2-fluoro-4-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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